molecular formula C6H9ClN4O2 B2707840 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride CAS No. 2402831-05-2

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride

Cat. No.: B2707840
CAS No.: 2402831-05-2
M. Wt: 204.61
InChI Key: ORRGOKVLWKNVEZ-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride” is a chemical compound with the molecular formula C6H9ClN4O2 . It has an average mass of 204.614 Da and a monoisotopic mass of 204.041397 Da . It is a powder form substance .


Synthesis Analysis

The synthesis of similar compounds involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O2.ClH/c11-5-6(12)10-2-1-7-3-4(10)8-9-5;/h3,7-8H,1-2H2,(H,9,11);1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Triazines and tetrazines, which are similar to the compound , undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical and Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 204.62 .

Scientific Research Applications

Chemical Synthesis and Transformations

The compound 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione; hydrochloride plays a pivotal role in the synthesis of complex molecular structures. For instance, Ortín et al. (2010) explored its utility in the synthesis of tetramic acids with a benzo[f]indolizine skeleton, showcasing its versatility in diastereoselective transannular rearrangements (Ortín et al., 2010). Similarly, the compound's derivatives have been investigated for their antibacterial and antifungal activities, as demonstrated by Hassan (2013), who synthesized new pyrazoline and pyrazole derivatives to study their microbial inhibition capabilities (Hassan, 2013).

Biological Applications

In the realm of biology, the compound has been integrated into studies aiming at understanding protein-protein interactions. Kim et al. (2015) designed and synthesized tetra-substituted hexahydro-4H-pyrazino[2,1-c][1,2,4]triazine-4,7(6H)-diones as β-turn mimetics to stabilize the interaction between LRS and RagD, illuminating its potential in modulating cellular processes (Kim et al., 2015).

Photosynthetic Research

The derivative compounds of 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione; hydrochloride have been evaluated as inhibitors of photosynthetic electron transport. Vicentini et al. (2004) synthesized pyrazole derivatives and assessed their efficacy in inhibiting photosynthetic electron transport, providing insights into their herbicidal activity (Vicentini et al., 2004).

Material Science

Additionally, the compound finds applications in material science, where its derivatives contribute to the development of new molecular solids through strong hydrogen bonds and intermolecular interactions. Wang et al. (2014) demonstrated the formation of novel crystals with N-containing heterocycles, highlighting the structural diversity achievable with the compound (Wang et al., 2014).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, given the wide range of biological activities associated with similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Properties

IUPAC Name

6,7,8,9-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.ClH/c11-5-6(12)10-2-1-7-3-4(10)8-9-5;/h7H,1-3H2,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRGOKVLWKNVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC(=O)C2=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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